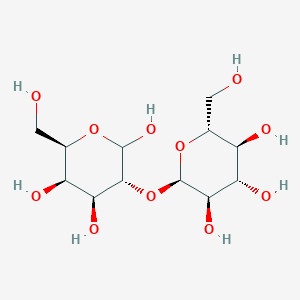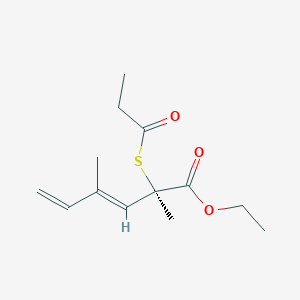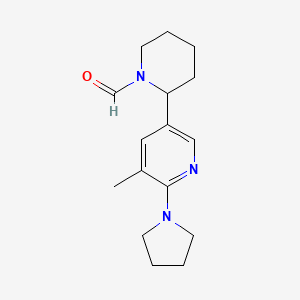![molecular formula C16H20N2O6 B11826857 N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes an indole moiety linked to a sugar derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Glycosylation: The indole derivative is then glycosylated using a suitable glycosyl donor, such as a protected sugar derivative, under Lewis acid catalysis.
Deprotection and Acetylation: The final steps involve deprotection of the sugar moiety and acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted indole compounds.
Applications De Recherche Scientifique
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways by binding to these targets, thereby influencing cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]formamide
- N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]propionamide
Uniqueness
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide is unique due to its specific structural features, such as the presence of both an indole moiety and a sugar derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H20N2O6 |
|---|---|
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H20N2O6/c1-8(20)18-13-14(21)15(12(7-19)24-16(13)22)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20)/t12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
BTFHPAJTDBDNKE-OXGONZEZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OC2=CNC3=CC=CC=C32)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2=CNC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)

![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)



![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)

